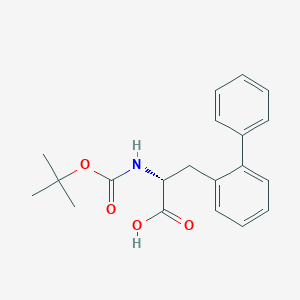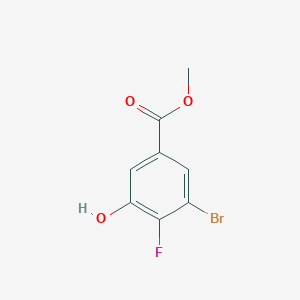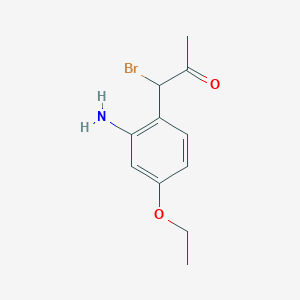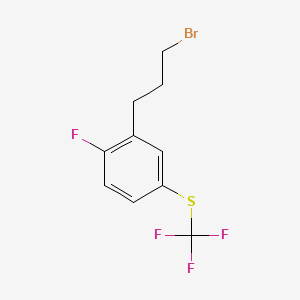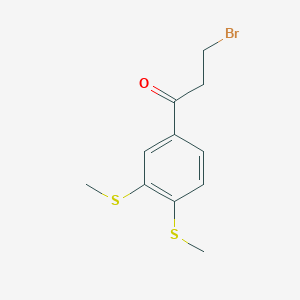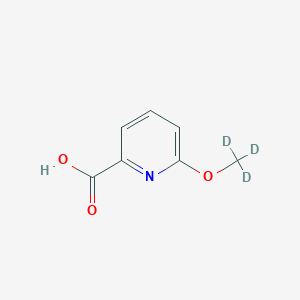
6-(Methoxy-D3)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxy-D3)picolinic acid typically involves the methoxylation of picolinic acid. One common method is the reaction of picolinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through crystallization or distillation .
化学反应分析
Types of Reactions
6-(Methoxy-D3)picolinic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 6-Hydroxypyridine-2-carboxylic acid.
Reduction: 6-Methoxypyridine-2-methanol.
Substitution: 6-Halopyridine-2-carboxylic acid.
科学研究应用
6-(Methoxy-D3)picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a chelating agent for metal ions, facilitating studies on metal ion transport and homeostasis.
Medicine: Investigated for its potential antiviral and immunomodulatory properties.
Industry: Utilized in the production of agrochemicals and dyestuffs.
作用机制
The mechanism of action of 6-(Methoxy-D3)picolinic acid involves its ability to chelate metal ions. This chelation disrupts the function of metal-dependent enzymes and proteins, leading to various biological effects. For example, it can bind to zinc finger proteins, altering their structure and inhibiting their function. This mechanism is particularly relevant in its antiviral and immunomodulatory activities .
相似化合物的比较
Similar Compounds
Picolinic acid: Lacks the methoxy group, making it less lipophilic.
Nicotinic acid: Has the carboxylic acid group at the 3-position, used primarily as a vitamin (niacin).
Isonicotinic acid: Carboxylic acid group at the 4-position, used in the synthesis of isoniazid, an anti-tuberculosis drug.
Uniqueness
6-(Methoxy-D3)picolinic acid is unique due to the presence of the methoxy group, which enhances its lipophilicity and ability to cross cell membranes. This property makes it more effective in biological applications compared to its analogs .
属性
分子式 |
C7H7NO3 |
|---|---|
分子量 |
156.15 g/mol |
IUPAC 名称 |
6-(trideuteriomethoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c1-11-6-4-2-3-5(8-6)7(9)10/h2-4H,1H3,(H,9,10)/i1D3 |
InChI 键 |
KSWBODXXZITTPO-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=N1)C(=O)O |
规范 SMILES |
COC1=CC=CC(=N1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


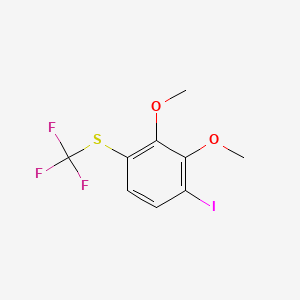

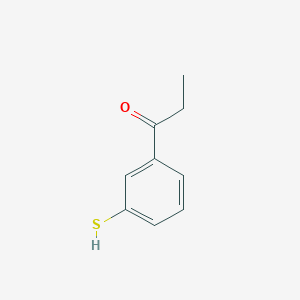
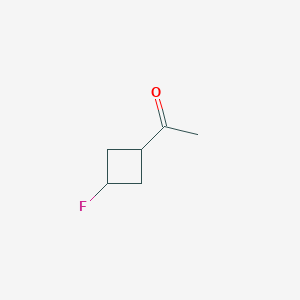
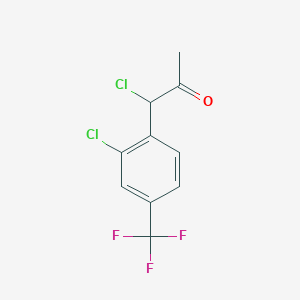
![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B14046329.png)
![6'-Methoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B14046335.png)
